molecular formula C4H5N3 B060600 4-Aminopyrimidine CAS No. 163133-87-7

4-Aminopyrimidine

Cat. No. B060600
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrimidine is a heterocyclic organic compound with the chemical formula C4H5N3. It is an important building block in the synthesis of various pharmaceuticals and agrochemicals. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Biologically Active Compounds Development

4-Aminopyrimidine derivatives are pivotal in designing biologically active compounds. They are used in the development of antiviral, antileukemic agents, drugs for hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs (Erkin, Krutikov, & Garabadzhiu, 2021).

Photodeactivation Studies

Research has focused on the effect of hydration on the photo-deactivation pathways of 4-aminopyrimidine, providing insights into its chemical behavior and interactions with water (Szymczak, Müller, & Lischka, 2010).

Synthesis and Chemical Applications

4-Aminopyrimidine derivatives have been synthesized for various applications. A study demonstrates the KOtBu-promoted synthesis of multi-substituted 4-aminopyrimidines from benzonitriles and aliphatic amides (Feng & Wu, 2015).

Anti-Plasmodial Agents

2-Aminopyrimidine based 4-aminoquinolines, synthesized using an efficacious protocol, have shown in vitro anti-plasmodial activity. This makes them significant in the context of malaria treatment (Singh et al., 2012).

Development of New Derivatives

Studies have been conducted to develop new thiazolo[4,5‐d]pyrimidine derivatives using 4-aminopyrimidine, indicating its utility in creating novel chemical compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).

TfOH-Mediated Synthesis

Research has led to the TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with discrete nitriles to synthesize multi-substituted 4-aminopyrimidine, showing the compound's versatility in organic synthesis (Chen et al., 2016).

Antibacterial Properties

Investigations into 2-amino-1,4-dihydropyrimidines, which use 2-aminopyrimidine scaffold, have shown potential as multitarget antibacterial ligands, opening avenues in antibacterial drug development (Ahmad et al., 2016).

Crystal Structure Analysis

Studies on the crystal structures of various aminopyrimidine derivatives have provided valuable insights into their molecular interactions and properties (Balasubramani, Muthiah, & Lynch, 2007).

Spectroscopic Studies

4-Aminopyrimidine has been subject to infrared and Raman spectroscopic studies, particularly in its tetracyanonickelate complexes, contributing to the understanding of its molecular dynamics and bonding (Akyuz et al., 2007).

Histamine H4 Receptor Ligands

Aminopyrimidines have been synthesized as ligands for the histamine H4 receptor, showing potential in developing treatments for inflammatory and pain-related conditions (Altenbach et al., 2008).

properties

IUPAC Name

pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Aminopyrimidine

CAS RN

591-54-8
Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-Pyrimidinamine
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Record name 4-Aminopyrimidine
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Synthesis routes and methods

Procedure details

Method XLXVII: Compound FJ. 4,6-dichloro-5-nitro-2-methylmercaptopurine (1.0715 g, 4.502 mmol) was dissolved in 25 mL THF and cooled to 0° C. NH3/MeOH was added (3.5 Equiv) and the mixture was allowed to stir cold for 1 h. Aminoester (1.22 g, 4.37 mmol) was then added dropwise as a solution in 10 mL THF over 10-15 minutes, and the resulting mixture was allowed to warm to room temperature. After 3 h, the reaction was quenched with the addition of water, diluted with EtOAc and the pH was adjusted to =8 using solid K2CO3. The mixture was washed with water, washed with brine then dried with sodium sulfate and concentrated in vacua. The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes. Sometimes mixtures of 6-chloropyrimidine and 6-aminopyrimidine products are obtained (1.02 g) and are sequentially treated with excess NH3 in MeOH in THF over 45 minutes at room temperature and rechromatographed as above to give pure 6-aminopyrimidine product (716 mg). LCMS-ESI+: calc'd for C16H21N6O4S: 392.43 (M+H+); Found: 393.0 (M+H+).
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Aminoester
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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